molecular formula C28H39N5O7 B1279403 (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide CAS No. 660847-06-3

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide

Cat. No. B1279403
CAS RN: 660847-06-3
M. Wt: 557.6 g/mol
InChI Key: YLJRILGAXBHXDZ-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C28H39N5O7 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

HDAC inhibitors have been widely used in cancer therapy . They have been shown to have antitumor effects, whether used as monotherapy or in combination treatments . The Food and Drug Administration (FDA) has already approved some of them . For example, the effectiveness of selective HDAC6 inhibition in treating cancers such as bladder cancer, malignant melanoma, and lung cancer has been extensively demonstrated .

Neurodegenerative Diseases

HDAC inhibitors have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and Parkinson’s disease . By inhibiting HDAC activity, these compounds can help to correct the imbalances seen in these diseases.

Epigenetic Regulation

HDAC inhibitors play a crucial role in the formation of corepressor complexes involved in chromatin remodeling and gene expression . They are part of the machinery of the epigenetic apparatus and play a crucial role in the regulation of gene expression .

Cell Proliferation and Differentiation

HDAC inhibitors are involved in cell proliferation, differentiation, migration, and death, as well as angiogenesis . They can help to control these processes, which are often disrupted in diseases such as cancer .

Imaging Agents

HDAC inhibitors can be used as imaging agents, facilitating early diagnosis of diseases . For example, they can be used in positron emission tomography (PET) and fluorescent ligands .

Drug Design

HDAC inhibitors are interesting molecular targets for the design of new efficient drugs . Innovative strategies in the development and applications of compounds that demonstrate inhibitory or degradation activity against HDACs are being explored .

Nanoparticles

HDAC inhibitors can be incorporated into nanoparticles for targeted drug delivery . This can enhance the effectiveness of the inhibitors and reduce side effects .

PROTACs

PROteolysis-TArgeting Chimeras (PROTACs) are a new class of drugs that use HDAC inhibitors to target proteins for degradation . This is a novel strategy for treating diseases where the protein levels are abnormally high .

properties

IUPAC Name

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJRILGAXBHXDZ-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440231
Record name (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide

CAS RN

660847-06-3
Record name (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.